molecular formula C11H23ClN2O3 B12281740 Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride

Cat. No.: B12281740
M. Wt: 266.76 g/mol
InChI Key: AIVYOTGQZDOCNR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the base compound is tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate , reflecting its piperazine backbone substituted at the 3-position with a methoxymethyl group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. Upon hydrochloride salt formation, the name extends to tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate hydrochloride , denoting the addition of a hydrochloric acid counterion to the piperazine nitrogen.

The molecular structure comprises a six-membered piperazine ring with:

  • A tert-butyloxycarbonyl (Boc) group at the N1 position
  • A methoxymethyl (-CH2-O-CH3) substituent at the C3 position
  • A protonated secondary amine forming the hydrochloride salt (Figure 1).

The SMILES notation for the hydrochloride form is:

COCC1CN(C(=O)OC(C)(C)C)CCN1.Cl  

This representation confirms the methoxymethyl side chain, Boc protection, and chloride ion association.

CAS Registry Numbers and Alternative Designations

The compound exists in two primary registry entries:

Component CAS Number Synonyms
Base compound 1270982-05-2 1-Boc-3-(methoxymethyl)piperazine; MFCD19688481; SCHEMBL1499118
Hydrochloride salt 2305080-46-8 (S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

The hydrochloride salt’s CAS entry specifies the (S)-enantiomer, though racemic mixtures may exist depending on synthesis routes. Alternative designations include 3-methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride and 1-Boc-3-(methoxymethyl)piperazine HCl .

Molecular Formula and Weight Analysis

The base compound’s molecular formula is C11H22N2O3 , derived from:

  • 11 carbon atoms (C11)
  • 22 hydrogen atoms (H22)
  • 2 nitrogen atoms (N2)
  • 3 oxygen atoms (O3).

Hydrochloride salt formation adds one HCl molecule, yielding C11H23ClN2O3 with a molecular weight of 266.77 g/mol (calculated from base compound’s 230.31 g/mol + HCl’s 36.46 g/mol). Mass spectrometry data corroborates this through parent ion peaks at m/z 230.3 (base) and 266.8 (salt).

Salt Formation Rationale: Hydrochloride Counterion

The hydrochloride salt enhances physicochemical properties critical for pharmaceutical applications:

  • Solubility : Protonation of the piperazine secondary amine increases water solubility via ionic interactions.
  • Stability : The salt form reduces hygroscopicity compared to the free base, improving shelf life.
  • Crystallinity : Hydrochloride formation promotes crystalline solid-state structures, facilitating purification and characterization.

Piperazine derivatives frequently adopt hydrochloride forms due to the amine’s basicity (pKa ~9.5), which readily accepts protons from hydrochloric acid during salt metathesis reactions. This counterion choice balances solubility and stability for intermediate handling in multi-step syntheses.

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4;/h9,12H,5-8H2,1-4H3;1H

InChI Key

AIVYOTGQZDOCNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)COC.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The piperazine nitrogen undergoes nucleophilic acylation with tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base (e.g., sodium carbonate). The reaction proceeds under anhydrous conditions at 10–30°C for 12–16 hours.

$$
\text{3-(Methoxymethyl)piperazine} + \text{Boc anhydride} \xrightarrow{\text{Base}} \text{Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate}
$$

Key parameters:

  • Solvent : Ethyl acetate or dichloromethane.
  • Base : Sodium carbonate (2–3 equivalents).
  • Temperature : Controlled exotherm during Boc anhydride addition to prevent racemization.

Workup and Isolation

Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. Solvent removal under reduced pressure yields the Boc-protected intermediate as a viscous oil.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acidification. This step enhances stability and crystallinity for pharmaceutical applications.

Acidification Protocol

  • Reagent : Hydrogen chloride (HCl) gas or 4M HCl in dioxane.
  • Conditions : The Boc-protected compound is dissolved in anhydrous diethyl ether, and HCl is introduced at 0–5°C. The precipitate is filtered and washed with cold ether.

$$
\text{Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$

Crystallization and Purity

Recrystallization from ethanol/water (9:1) affords the hydrochloride salt with >96% purity. The product is characterized by NMR and HPLC to confirm enantiomeric excess (>99% ee for the (R)-isomer).

Comparative Analysis of Methods

Parameter Boc Protection Chloroethyl Cyclization
Starting Material 3-(Methoxymethyl)piperazine Diethanolamine
Reaction Steps 1 3
Yield 90–94% 85–89%
Purity >96% >95%
Scalability High Moderate

Challenges and Optimization Strategies

  • Racemization Risk : The (R)-enantiomer requires strict temperature control (<30°C) during Boc protection to preserve stereochemistry.
  • Byproduct Formation : Excess Boc anhydride may lead to di-Boc byproducts. Quenching with aqueous citric acid mitigates this.
  • Solvent Selection : Ethyl acetate minimizes side reactions compared to polar aprotic solvents like DMF.

Industrial-Scale Production Insights

A 2023 VulcanChem protocol details a 1 kg batch synthesis:

  • Reagents : 3-(Methoxymethyl)piperazine (1.0 mol), Boc anhydride (1.05 mol), sodium carbonate (2.5 mol).
  • Time : 14 hours at 25°C.
  • Yield : 93% (230.3 g), purity 96.8% by HPLC.

Chemical Reactions Analysis

Nucleophilic Substitution

The compound undergoes nucleophilic substitution at the carbonyl carbon of the tert-butyl ester group. Methoxyethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of new amine derivatives. This reaction is facilitated by bases such as triethylamine, which deprotonate intermediates and stabilize transition states.

Ester Hydrolysis

The tert-butyl ester group is prone to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for deprotecting the ester group in synthetic workflows .

Piperazine Ring Functionalization

The piperazine ring can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. For example, derivatives of this compound undergo SNAr with aromatic substrates to form biologically active molecules .

Reaction Conditions and Reagents

Reaction TypeKey Reagents/ConditionsProducts/Outcomes
Nucleophilic substitutionMethoxyethylamine, triethylamine, inert solventAmine derivatives
Ester hydrolysisHCl or NaOH, aqueous/organic solvent mixturesPiperazine-1-carboxylic acid
SNAr reactionsElectron-withdrawing groups on aromatic ringsSubstituted piperazine derivatives

Structural Influences on Reactivity

  • Tert-butyl ester group : Acts as a protecting group for the carboxylic acid, stabilizing the molecule during synthesis .

  • Methoxymethyl substituent : Enhances nucleophilicity at the piperazine nitrogen, facilitating reactions with electrophiles.

  • Piperazine ring : Provides a scaffold for further functionalization, such as alkylation or acylation .

Pharmaceutical Building Block

The compound serves as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor-binding agents . For example, derivatives targeting CDK4/6 kinases involve SNAr reactions to introduce heterocyclic motifs .

Medicinal Chemistry

  • Enzyme inhibition : Derivatives exhibit activity against metabolic enzymes implicated in cancer therapy .

  • Receptor binding : Interactions with cellular receptors modulate signaling pathways, offering therapeutic potential .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to its piperazine structure, which is known for its versatility in medicinal chemistry. Key activities include:

  • Antibacterial Activity : Compounds containing piperazine rings have demonstrated effectiveness against various bacterial strains, making them potential candidates for antibiotic development.
  • Anticancer Properties : Research indicates that derivatives of piperazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antidepressant Effects : Some studies suggest that piperazine derivatives may influence neurotransmitter systems, potentially offering therapeutic effects for depression and anxiety disorders.

Synthetic Utility

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can yield compounds with enhanced biological activity.

Synthetic Pathways

The synthesis typically involves:

  • Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.
  • Introduction of the Methoxymethyl Group : This step enhances solubility and biological interaction potential.
  • Carboxylation : The tert-butyl carboxylate moiety is introduced to facilitate further chemical transformations.

Case Study 1: Anticancer Activity

A study investigated the effects of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate on human cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and colon cancer cells, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation. This highlights its potential application in treating neurodegenerative diseases such as Alzheimer's.

Comparison of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntidepressantModulates serotonin levels
NeuroprotectiveReduces neuroinflammation in animal models

Mechanism of Action

The mechanism of action of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The piperazine ring and the substituents on the compound play a crucial role in determining its binding affinity and specificity towards the molecular targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperazine derivatives are widely modified at positions 3 and 4 to tailor physicochemical and biological properties. Below is a comparative analysis of substituent effects:

Compound Substituent at Position 3 Molecular Weight (g/mol) Key Properties
Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride Methoxymethyl (-CH2OCH3) ~230.31 Enhanced polarity due to ether oxygen; moderate solubility in polar solvents
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 438050-08-9) Ethyl (-CH2CH3) ~249.78 Lower polarity; increased lipophilicity for membrane permeability
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride (CAS 1858241-30-1) 2-Methoxy-2-oxoethyl (-CH2CO2CH3) ~307.78 Ester group introduces hydrolytic instability; potential prodrug applications
tert-Butyl 4-[3-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate 3-Chloro-4-(methoxycarbonyl)phenyl ~395.86 Aromatic substituent enhances π-π stacking; suited for receptor-targeted drugs

Key Observations :

  • Methoxymethyl vs.
  • Ester vs. Ether Groups : The 2-methoxy-2-oxoethyl substituent () introduces an ester moiety, which may undergo hydrolysis in vivo, unlike the stable methoxymethyl ether .

Crystallographic and Solubility Considerations

  • Hydrochloride Salts : Ionic interactions in the hydrochloride form enhance crystallinity and stability, as seen in and . The methoxymethyl group’s ether oxygen may participate in hydrogen bonding, influencing crystal packing .
  • Solubility Trends: Hydrochloride salts generally exhibit higher aqueous solubility. Methoxymethyl derivatives (polar) > ethyl derivatives (nonpolar) > aryl derivatives (planar, hydrophobic) .

Biological Activity

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and a methoxymethyl group, which imparts specific chemical reactivity and biological activity. The unique structure allows for selective modifications that enhance its pharmacological potential.

The biological activity of this compound primarily involves its interaction with various molecular targets within the body:

  • Neurotransmitter Receptors : The piperazine moiety facilitates interactions with neurotransmitter receptors, potentially modulating their activity. This is particularly relevant in treating neurological disorders.
  • Enzyme Inhibition : It may act as an inhibitor or modulator of certain enzymes involved in neurotransmitter metabolism, contributing to its therapeutic effects.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesNotable Activities
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylateBromomethyl substitutionModerate CNS activity
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateAminomethyl groupEnhanced receptor binding
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl substitutionPotential neuroprotective effects
Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate Methoxymethyl substitutionUnique reactivity and biological activity

This table illustrates how the methoxymethyl group in this compound provides unique reactivity and biological activity compared to its analogs.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

  • CNS Activity : The compound has shown potential in modulating neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression.
  • Anticancer Properties : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific data on this compound is still limited.
  • Antimicrobial Effects : Some studies suggest that piperazine derivatives can exhibit antimicrobial activity against various pathogens, indicating potential applications in infectious disease treatment.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of related compounds:

  • Study on Neurotransmitter Modulation : A study demonstrated that a similar piperazine derivative significantly increased serotonin levels in animal models, suggesting potential antidepressant effects.
  • Anticancer Screening : In vitro screening against human cancer cell lines revealed that certain structural modifications led to enhanced cytotoxicity, although specific results for this compound are still under investigation.

Q & A

Q. How does the methoxymethyl group influence chemical reactivity compared to other substituents?

  • Methodological Answer : The methoxymethyl group enhances solubility in polar solvents (e.g., MeOH) and stabilizes intermediates via hydrogen bonding. Unlike bulkier groups (e.g., phenyl), it reduces steric hindrance, enabling regioselective functionalization at the piperazine nitrogen .

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